Cas no 6560-72-1 (1-benzyl-3-methyl-piperidin-3-ol)

1-benzyl-3-methyl-piperidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinol, 3-methyl-1-(phenylmethyl)-
- LogP
- 1-benzyl-3-methylpiperidin-3-ol
- 1-benzyl-3-methyl-piperidin-3-ol
- EN300-119851
- 6560-72-1
- SB43812
- AKOS020885165
- 3-methyl-1-(phenylmethyl)piperidin-3-ol
- AM101093
- 3-methyl-1-(phenylmethyl)-3-piperidinol
- Z1524843886
- 1-benzyl-3-hydroxy-3-methylpiperidine
- DTXSID80570973
- SCHEMBL6378751
- A835159
-
- MDL: MFCD22628457
- インチ: InChI=1S/C13H19NO/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
- InChIKey: XOOUIRSDEYKUGM-UHFFFAOYSA-N
- SMILES: CC1(O)CCCN(CC2=CC=CC=C2)C1
計算された属性
- 精确分子量: 205.14677
- 同位素质量: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- XLogP3: 1.8
じっけんとくせい
- 密度みつど: 1.073
- Boiling Point: 300.2°C at 760 mmHg
- フラッシュポイント: 72.5°C
- Refractive Index: 1.561
- PSA: 23.47
1-benzyl-3-methyl-piperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119851-0.05g |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 0.05g |
$84.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3062-1G |
1-benzyl-3-methyl-piperidin-3-ol |
6560-72-1 | 95% | 1g |
¥ 2,560.00 | 2023-03-15 | |
TRC | B537130-100mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-119851-0.1g |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 0.1g |
$124.0 | 2025-03-21 | |
Enamine | EN300-119851-500mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 500mg |
$331.0 | 2023-10-03 | |
Enamine | EN300-119851-2500mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 2500mg |
$867.0 | 2023-10-03 | |
Enamine | EN300-119851-250mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 250mg |
$178.0 | 2023-10-03 | |
Aaron | AR006REP-50mg |
3-Piperidinol, 3-methyl-1-(phenylmethyl)- |
6560-72-1 | 95% | 50mg |
$141.00 | 2025-02-10 | |
Aaron | AR006REP-1g |
3-Piperidinol, 3-methyl-1-(phenylmethyl)- |
6560-72-1 | 95% | 1g |
$633.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3062-1g |
1-benzyl-3-methyl-piperidin-3-ol |
6560-72-1 | 95% | 1g |
¥2794.0 | 2024-04-18 |
1-benzyl-3-methyl-piperidin-3-ol 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-benzyl-3-methyl-piperidin-3-olに関する追加情報
Introduction to 1-benzyl-3-methyl-piperidin-3-ol (CAS No. 6560-72-1)
1-benzyl-3-methyl-piperidin-3-ol, with the chemical formula C₁₃H₁₇NO, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative has garnered attention due to its structural versatility and potential applications in drug development. The compound’s unique framework, featuring a benzyl group and a methyl substituent on the piperidine ring, makes it a valuable scaffold for synthesizing bioactive molecules.
The CAS No. 6560-72-1 identifier is a crucial reference point for researchers and chemists, ensuring precise identification and differentiation from other compounds with similar structures. This compound has been extensively studied for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and neuropharmacology. Its ability to modulate neurotransmitter systems has made it a subject of interest in the development of novel therapeutic agents.
In recent years, advancements in synthetic chemistry have enabled more efficient and scalable production methods for 1-benzyl-3-methyl-piperidin-3-ol. These improvements have facilitated its incorporation into various research programs aimed at discovering new drugs with improved efficacy and reduced side effects. The compound’s structural features allow for modifications that can enhance its pharmacokinetic properties, making it an attractive candidate for further exploration.
One of the most compelling aspects of 1-benzyl-3-methyl-piperidin-3-ol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications to the benzyl group or the methyl substituent have been shown to influence receptor interactions, leading to compounds with tailored pharmacological profiles.
The pharmaceutical industry has been particularly interested in 1-benzyl-3-methyl-piperidin-3-ol due to its potential as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders. Preclinical studies have demonstrated that derivatives of this compound can interact with serotonin and dopamine receptors, suggesting applications in treating conditions such as depression, anxiety, and Parkinson’s disease. These findings underscore the importance of continued research into this versatile scaffold.
Recent publications highlight innovative synthetic strategies for 1-benzyl-3-methyl-piperidin-3-ol, emphasizing the importance of green chemistry principles in optimizing yield and minimizing waste. These approaches align with global efforts to make drug development more sustainable and environmentally friendly. By employing catalytic methods and solvent-free reactions, researchers have been able to produce this compound with higher efficiency, reducing the environmental footprint of its synthesis.
The biological activity of 1-benzyl-3-methyl-piperidin-3-ol has also been explored in vitro and in vivo models. Studies indicate that certain derivatives exhibit potent effects on neuronal pathways, making them promising candidates for further clinical investigation. The compound’s ability to cross the blood-brain barrier has been particularly noted, which is essential for CNS-targeting drugs. This property enhances its potential as a therapeutic agent.
In conclusion, 1-benzyl-3-methyl-piperidin-3-ol (CAS No. 6560-72-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing society today.
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